Epicatechin

描述

Epicatechin has been used in trials studying the treatment of Pre-diabetes.

(-)-Epicatechin has been reported in Camellia sinensis, Cecropia hololeuca, and other organisms with data available.

(-)-EPICATECHIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

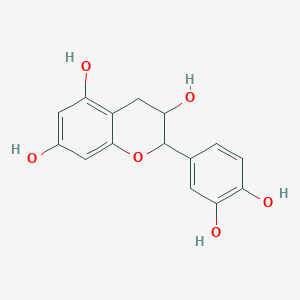

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-UKRRQHHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045133 | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17334-50-8, 490-46-0 | |

| Record name | (±)-Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicatechin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Epicatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2,3,4-trihydro-3,5,7-trihydroxychromene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICATECHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PHS7TU43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Epicatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Natural Sources of Epicatechin for Laboratory Use

This guide provides a comprehensive overview of the primary natural sources of (-)-epicatechin, a flavonoid of significant interest for its potential therapeutic applications. It details the quantitative distribution of this compound across these sources, outlines standardized protocols for its extraction and analysis, and explores the key signaling pathways it modulates.

Principal Natural Sources of this compound

This compound is a bioactive flavan-3-ol found in a variety of plant-based foods. Historically, foods rich in this compound, such as cocoa and green tea, have been used in traditional medicine to enhance vitality and support cardiovascular health.[1] For laboratory and pharmaceutical applications, the most potent and commonly utilized sources are cocoa, green tea, and specific fruits.

-

Cocoa (Theobroma cacao): Unprocessed cocoa beans are one of the richest known sources of this compound.[2] The concentration, however, is highly dependent on the bean's origin, genetic variety, and processing methods like fermentation and roasting.[3][4] Fermentation can reduce this compound content by 6-17%, while roasting and alkalization (Dutch processing) can lead to even more significant losses.[4] Raw, unfermented cocoa beans, therefore, offer the highest yield for extraction purposes.

-

Green Tea (Camellia sinensis): Green tea leaves are another major source of catechins, including this compound. Unlike black tea, green tea is not fermented, which preserves a higher concentration of these compounds. Fresh green tea leaves can contain substantial amounts of this compound, though the final concentration in brewed tea is affected by processing and brewing methods.

-

Fruits and Berries: Several common fruits contain notable amounts of this compound. Black grapes, apples (particularly the skin), blackberries, cherries, and raspberries are significant sources. While generally lower in concentration than cocoa or green tea, these sources can be valuable for specific research applications.

Quantitative Data on this compound Content

The this compound content of natural sources varies widely. The following tables summarize concentrations reported in the literature, providing a comparative basis for source selection.

Table 1: this compound Content in Cocoa Products

| Source | Condition | This compound Content | Reference(s) |

| Cocoa Beans (Sulawesi) | Raw | 1235 mg / 100 g | |

| Cocoa Beans (Malaysian) | Unfermented | 1187 mg / 100 g | |

| Cocoa Beans (General) | Raw | 270 - 1235 mg / 100 g | |

| Cocoa Beans | Freshly Harvested | 21.89 – 43.27 mg / g (dry, defatted) | |

| Cocoa Beans | Fermented | 2 - 10 mg / g (dry, defatted) | |

| Cocoa Nibs | Raw | 2 - 3 mg / g | |

| Dark Chocolate | 70% Cacao | 7 - 9 mg / 100 g | |

| Dark Chocolate | 85% Cacao | 10 - 13 mg / 100 g | |

| Dark Chocolate | 100% Cacao | 15 - 17 mg / 100 g |

Table 2: this compound Content in Tea and Fruits

| Source | Condition | This compound Content | Reference(s) |

| Green Tea | Brewed | 8.3 mg / 100 g | |

| Black Tea | Brewed | 1.2 - 2.1 mg / 100 g | |

| Black Grapes | Fresh | 8.7 - 87.0 mg / kg | |

| Apples | Fresh | 6.1 - 8.33 mg / 100 g | |

| Blackberries | Fresh | 4.7 - 11.48 mg / 100 g | |

| Cherries | Fresh | 7.0 mg / 100 g | |

| Raspberries | Fresh | 4.1 mg / 100 g | |

| Red Wine | Liquid | 3.78 - 42.1 mg / L |

Experimental Protocols

Extraction and Purification of this compound

A multi-step solvent extraction followed by chromatographic purification is a standard method for isolating this compound for laboratory use. The following protocol is a synthesized example based on common laboratory practices.

Objective: To extract and purify (-)-epicatechin from raw, unfermented cocoa beans.

Materials:

-

Raw, unfermented cocoa beans

-

Grinder or mill

-

Soxhlet apparatus or sonicator

-

Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (HPLC grade)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates

-

HPLC system

Protocol:

-

Sample Preparation:

-

Grind raw cocoa beans into a fine powder.

-

To remove lipids, perform a preliminary extraction (defatting) of the powder with hexane using a Soxhlet apparatus for 16-18 hours or until the solvent runs clear. Discard the hexane fraction.

-

Air-dry the defatted cocoa powder.

-

-

Primary Extraction:

-

Extract the defatted powder with 80% acetone or an ethyl acetate/methanol mixture. This can be done via maceration, sonication, or reflux.

-

For example, mix 0.5 g of defatted powder with 80 mL of 80% acetone and agitate for 2 hours.

-

Filter the mixture (e.g., using Whatman No. 1 paper) to separate the extract from the solid residue.

-

Concentrate the filtrate to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude extract in water.

-

Perform sequential extractions with solvents of increasing polarity, such as chloroform and then ethyl acetate, to partition the compounds.

-

Collect the ethyl acetate fraction, which will be enriched with this compound.

-

Monitor the fractions using TLC to identify those containing the target compound.

-

-

Chromatographic Purification:

-

Concentrate the this compound-rich ethyl acetate fraction.

-

Perform column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

-

Collect fractions and analyze them by TLC. Pool the fractions that show a high concentration of the this compound spot.

-

For higher purity, a secondary purification step using preparative HPLC or Sephadex column chromatography can be employed.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for the precise quantification of this compound in extracts.

Objective: To quantify the concentration of (-)-epicatechin in a purified plant extract.

Instrumentation & Reagents:

-

HPLC system with UV detector (e.g., Shimadzu 2010 CHT).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

(-)-Epicatechin analytical standard (Sigma-Aldrich or equivalent).

-

Mobile Phase A: 0.1% Orthophosphoric Acid or 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Methanol (HPLC grade) for sample and standard preparation.

-

Syringe filters (0.45 µm).

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of the (-)-epicatechin standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standards (e.g., 10, 20, 30, 40 µg/mL) by serial dilution of the stock solution.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

-

-

Sample Preparation:

-

Accurately weigh the purified, dried extract.

-

Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

-

Vortex or sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, maintained at 30°C.

-

Mobile Phase: Gradient elution using Solvent A and Solvent B. A typical gradient might be:

-

0-30 min: 11% to 25% B

-

30-35 min: Ramp to 100% B

-

35-40 min: Hold at 100% B

-

40-50 min: Return to 11% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 15-20 µL.

-

Detection: UV detector set at 280 nm.

-

-

Data Analysis:

-

Run the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the standard calibration curve.

-

Key Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate several key intracellular signaling pathways, particularly those related to muscle growth and cardiovascular health.

Myostatin Inhibition for Muscle Growth

Myostatin is a negative regulator of muscle mass. This compound has been shown to inhibit myostatin's action, primarily by increasing the levels of its natural antagonist, follistatin. This shifts the balance toward an anabolic state, promoting muscle growth and differentiation. The pathway involves the stimulation of myogenic regulatory factors like MyoD, Myf5, and myogenin.

eNOS Activation for Cardiovascular Health

This compound promotes cardiovascular health by stimulating the production of nitric oxide (NO) in endothelial cells. It activates endothelial nitric oxide synthase (eNOS) through a complex signaling cascade. This involves the phosphorylation of eNOS at activating sites (Serine 633 and 1177) and its dephosphorylation at an inhibitory site (Threonine 495). The pathway is mediated by phosphatidylinositol 3-kinase (PI3K) and an increase in intracellular calcium (Ca2+), which leads to the association of eNOS with calmodulin. The subsequent rise in NO production leads to vasodilation and improved blood flow.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-epicatechin activation of endothelial cell endothelial nitric oxide synthase, nitric oxide, and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of (−)-epicatechin on molecular modulators of skeletal muscle growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Stereoisomers of Epicatechin and Catechin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of epicatechin and catechin, focusing on their chemical properties, analytical separation, and differential biological activities. The information presented herein is intended to serve as a technical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to the Stereochemistry of Flavan-3-ols

Catechin and this compound are flavan-3-ols, a class of flavonoids characterized by a C6-C3-C6 backbone. Their core structure consists of two aromatic rings (A and B) and a dihydropyran heterocycle (C ring).[1] Crucially, the C ring contains two chiral centers at positions 2 and 3, giving rise to four possible diastereoisomers.[2][3]

The stereochemical relationship between these isomers is defined by the cis or trans configuration of the substituents on the C ring and the absolute configuration (R/S) at each chiral center.[3][4]

-

Catechins possess a trans configuration between the B ring at C2 and the hydroxyl group at C3.

-

Epicatechins have a cis configuration at these positions.

These two diastereomeric pairs, catechin and this compound, each exist as a pair of enantiomers, denoted by (+) and (-) based on their optical rotation. The most common isomers found in nature are (+)-catechin and (-)-epicatechin.

The four primary stereoisomers are:

-

(+)-Catechin: (2R, 3S) configuration

-

(-)-Catechin: (2S, 3R) configuration

-

(-)-Epicatechin: (2R, 3R) configuration

-

(+)-Epicatechin: (2S, 3S) configuration

This stereoisomerism is a critical determinant of their physicochemical properties and biological activities, including bioavailability, metabolic fate, and interaction with molecular targets.

Physicochemical Properties of Catechin and this compound Stereoisomers

The spatial arrangement of the functional groups in the different stereoisomers directly influences their physical and chemical properties. A summary of key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of Catechin and this compound Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D |

| (+)-Catechin | C₁₅H₁₄O₆ | 290.27 | 214 | +15.5° to +17° |

| (-)-Catechin | C₁₅H₁₄O₆ | 290.27 | Not widely reported | -14.9° |

| (-)-Epicatechin | C₁₅H₁₄O₆ | 290.27 | 240 | -55.7° to -68° |

| (+)-Epicatechin | C₁₅H₁₄O₆ | 290.27 | 235 - 237 | +57.2° to +59° |

Experimental Protocols for Separation and Analysis

The structural similarity of catechin and this compound stereoisomers necessitates specialized analytical techniques for their separation and identification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most effective method for separating the enantiomers and diastereomers of catechins.

-

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to differential retention times and, consequently, their separation.

-

Methodology:

-

Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated on a silica support, are commonly used. For instance, a Chiralcel OD-H column is effective for the direct separation of all four diastereomers. Another approach involves using a phenyl column with a chiral mobile phase additive like β-cyclodextrin.

-

Mobile Phase: A normal-phase elution is often employed. A typical mobile phase consists of a mixture of n-hexane and ethanol, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

-

Detection: A photodiode array (PAD) detector is used to monitor the elution profile, typically at a wavelength of 280 nm. For unambiguous identification of enantiomers, a circular dichroism (CD) detector can be coupled with the HPLC system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of catechin stereoisomers.

-

Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The coupling constants (J values) between protons on the C-ring are particularly informative for distinguishing between cis and trans isomers. Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, further confirming the stereochemistry.

-

Methodology:

-

Sample Preparation: The purified isomer is dissolved in a deuterated solvent, such as acetone-d₆ or DMSO-d₆.

-

Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H, ¹³C, COSY, HMQC, HMBC, and NOE spectra.

-

Spectral Analysis: The chemical shifts and coupling constants are assigned to specific protons and carbons in the molecule. For example, NOE difference spectroscopy can distinguish between the H-4α and H-4β protons, with the proton showing an NOE from H-2 being assigned as H-4β (the quasi-axial proton), which helps confirm the relative stereochemistry.

-

Antioxidant Activity Assays

The antioxidant capacity of the stereoisomers can be quantified using various assays that measure their ability to scavenge free radicals.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Aliquots of the catechin isomer solutions at various concentrations are added to the DPPH solution.

-

The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated relative to a control.

-

-

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

-

Methodology:

-

A fluorescein working solution is prepared in a phosphate buffer.

-

In a 96-well microplate, the catechin isomer solution (or Trolox standard) is mixed with the fluorescein solution.

-

The plate is incubated at 37°C.

-

A freshly prepared AAPH solution is added to initiate the reaction.

-

The fluorescence is monitored over time using a fluorescence microplate reader.

-

The Area Under the Curve (AUC) is calculated, and the results are expressed as Trolox Equivalents (TE).

-

Cell Permeability Assay (Caco-2 Model)

The intestinal permeability of the stereoisomers can be assessed using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

-

Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer can be measured.

-

Methodology:

-

Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The catechin isomer solution is added to the apical (AP) side of the monolayer, and a buffer is added to the basolateral (BL) side.

-

Samples are collected from the basolateral side at various time points and analyzed by HPLC to determine the amount of the compound that has been transported.

-

The apparent permeability coefficient (Papp) is calculated.

-

Differential Biological Activities and Signaling Pathways

The stereochemistry of catechin and this compound significantly influences their biological effects.

Table 2: Differential Biological Activities of Catechin and this compound Stereoisomers

| Biological Activity | Stereoisomer(s) with Higher Activity | Observations |

| Antioxidant Capacity | Generally, epicatechins show higher radical scavenging activity than catechins. | The antioxidant activity is influenced by the number and position of hydroxyl groups. |

| Bioavailability | (-)-Epicatechin | Studies have shown that (-)-epicatechin has higher uptake and bioavailability compared to other stereoisomers. |

| Inhibition of EGFR Kinase | Gallated catechins > Non-gallated catechins. Among non-gallated forms, binding energies vary with stereochemistry. | All stereoisomers can bind to the ATP-binding site of EGFR, but with different affinities. |

| Effects on Glycogen Metabolism | (+)-Catechin and (-)-Catechin have opposing effects. | (+)-Catechin inhibits glycogenolysis, while (-)-catechin stimulates it. |

| Effects on Lipogenesis | (+)-Catechin and (-)-Catechin have opposing effects. | (+)-Catechin stimulates insulin-induced lipogenesis, while (-)-catechin is inhibitory. |

| Cytotoxicity against Cancer Cells | Varies depending on the cell line. | For example, catechin has shown IC50 values against MCF-7, Caco-2, and A-549 cancer cell lines. |

Interaction with the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its dysregulation is implicated in various cancers. Catechins, particularly their gallated forms, have been shown to inhibit EGFR signaling.

The stereochemistry of catechins influences their binding affinity to the ATP-binding pocket of the EGFR kinase domain, thereby affecting their inhibitory potential. Inhibition of EGFR blocks the activation of downstream signaling cascades, including the Ras-Raf-MAPK, PI3K-Akt, and JAK-STAT pathways, which are critical for cancer cell growth and survival.

Caption: Inhibition of the EGFR signaling pathway by catechin stereoisomers.

References

- 1. scribd.com [scribd.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Frontiers | Computational insights into the stereo-selectivity of catechins for the inhibition of the cancer therapeutic target EGFR kinase [frontiersin.org]

- 4. Computational insights into the stereo-selectivity of catechins for the inhibition of the cancer therapeutic target EGFR kinase [pharmrxiv.de]

An In-depth Technical Guide to Epicatechin: CAS Number, Molecular Properties, Experimental Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin is a natural flavonoid compound found in a variety of foods, including cocoa, green tea, and various fruits. As a member of the flavan-3-ol subclass of flavonoids, it has garnered significant attention from the scientific community for its potent antioxidant properties and potential therapeutic applications in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the core molecular properties of this compound, detailed experimental protocols for its extraction, purification, and analysis, and an exploration of its engagement with key cellular signaling pathways.

Molecular Properties of this compound

This compound exists as two stereoisomers, (-)-epicatechin and (+)-epicatechin, which exhibit distinct optical activities. The molecular properties of both enantiomers are summarized below for easy comparison.

Table 1: Core Molecular Properties of this compound Enantiomers

| Property | (-)-Epicatechin | (+)-Epicatechin |

| CAS Number | 490-46-0[1][2][3][4][5] | 35323-91-2 |

| Molecular Formula | C₁₅H₁₄O₆ | C₁₅H₁₄O₆ |

| Molecular Weight | 290.27 g/mol | 290.27 g/mol |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | (2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

| SMILES String | C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@HO | C1--INVALID-LINK--O)O)C3=CC(=C(C=C3)O)O">C@@HO |

Table 2: Physicochemical Properties of this compound Enantiomers

| Property | (-)-Epicatechin | (+)-Epicatechin |

| Melting Point | 240 °C (decomposes) | 235 - 237 °C |

| Solubility | DMSO (~12.5 mg/mL), Dimethylformamide (~12.5 mg/mL), 1:1 DMSO:PBS (pH 7.2) (~0.5 mg/mL), Sparingly soluble in aqueous buffers, Insoluble in water and ethanol. | Data not readily available |

| Optical Rotation | [α]D²⁰ = -54° to -46° (c=0.1 in MeOH) | Data not readily available |

Experimental Protocols

Extraction of (-)-Epicatechin from Dichrostachys cinerea

This protocol describes the extraction of (-)-epicatechin from the stem bark of Dichrostachys cinerea.

Materials:

-

Dried stem bark powder of Dichrostachys cinerea

-

Hexane

-

Chloroform

-

Methanol

-

Silica gel (60-120 mesh)

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Load 2 kg of dried stem bark powder of Dichrostachys cinerea into a Soxhlet apparatus.

-

Perform an initial extraction with hexane to remove nonpolar compounds.

-

Extract the residue from the hexane extraction with chloroform.

-

After chloroform extraction, transfer the residue to a conical flask and soak it in methanol at room temperature.

-

Filter the methanol solution and concentrate it under vacuum using a rotary evaporator.

-

Adsorb the concentrated methanol extract onto silica gel (60-120 mesh).

-

Pack a glass column (5 cm diameter x 100 cm height) with silica gel (60-120 mesh) in a suitable solvent.

-

Load the adsorbed extract onto the column.

-

Elute the column with a chloroform-methanol gradient.

-

Collect the fraction that elutes at 6% methanol in chloroform.

-

Concentrate the collected fraction to obtain pure (-)-epicatechin.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is suitable for the quantitative analysis of this compound in various samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., TARGA, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Orthophosphoric acid in HPLC grade water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0.01 min: 11% B

-

30 min: 25% B

-

35-39 min: 100% B

-

40-50 min: 11% B

-

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).

-

Prepare sample solutions by extracting the material of interest and filtering through a 0.45 µm membrane filter.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and area with the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound's identity.

Sample Preparation:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum. Key signals for (-)-epicatechin include characteristic aromatic protons of the A and B rings and aliphatic protons of the C ring.

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum. The spectrum will show distinct signals for the 15 carbon atoms of the this compound molecule, which can be assigned using 2D NMR techniques like HSQC and HMBC.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Its interaction with these pathways is central to its potential therapeutic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. This compound has been reported to activate this pathway in various cell types.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular responses, including inflammation, proliferation, and apoptosis. This compound can modulate the activity of different MAPK cascades, such as ERK, JNK, and p38.

References

- 1. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 2. This compound induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. This compound alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Epicatechin for Researchers

For Immediate Release: A Comprehensive Overview for Scientists and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of (-)-epicatechin, a flavonoid of significant interest in pharmaceutical and nutraceutical research. A clear understanding of its solubility in various laboratory solvents is critical for designing experiments, developing formulations, and ensuring reproducible results in preclinical and clinical studies.

Quantitative Solubility Data

The solubility of epicatechin varies significantly across different solvents, a crucial consideration for stock solution preparation and experimental design. The data compiled from various sources are summarized below. It is important to note the discrepancies in reported values, which may arise from differences in experimental conditions such as temperature, purity of the compound, and equilibration time.

| Solvent | Reported Solubility | Molar Concentration (mM)* | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~58 mg/mL | ~199.8 mM | [1] |

| ~55 mg/mL | ~189.5 mM | [2] | |

| ~12.5 mg/mL | ~43.1 mM | [3][4] | |

| Dimethyl Formamide (DMF) | ~12.5 mg/mL | ~43.1 mM | [3] |

| Methanol (Subcritical) | 0.00024 - 0.0142 mg/mL | 0.0008 - 0.049 mM | |

| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | ~1.7 mM | |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

*Molar concentration calculated based on a molecular weight of 290.27 g/mol .

Notably, while some sources report this compound as insoluble in water and ethanol, it is more accurately described as sparingly soluble. Its solubility in aqueous systems is a known challenge, often requiring co-solvents or formulation strategies to enhance bioavailability. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Experimental Protocol: Determining Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended for obtaining precise and reliable data.

Methodology

-

Preparation of a Saturated Solution : An excess amount of solid this compound is added to a known volume of the test solvent in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain at equilibrium.

-

Equilibration : The vial is agitated in a temperature-controlled environment (e.g., a shaker bath) for a defined period, typically 24 to 72 hours, to ensure the solution reaches equilibrium.

-

Phase Separation : After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

-

Quantification : The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be generated with solutions of known this compound concentrations to ensure accurate quantification.

-

Data Reporting : Solubility is reported in units of mg/mL or molarity (mM) at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility.

Modulation of Cellular Signaling Pathways

This compound is recognized for its ability to modulate multiple key cellular signaling pathways, which underlies its diverse biological activities, including antioxidant and anti-inflammatory effects.

Inhibition of MAPK and NF-κB Signaling

A significant mechanism of action for this compound involves the attenuation of inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), signaling cascades are initiated that lead to the activation of MAPK members (ERK, JNK, and p38) and the NF-κB transcription factor. The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitor, IκB, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit the phosphorylation of ERK, JNK, p38, and the p65 subunit of NF-κB. By preventing these phosphorylation events, this compound effectively blocks the nuclear translocation of p65 and suppresses the expression of downstream inflammatory mediators. This inhibitory action provides a molecular basis for the anti-inflammatory properties of this compound observed in various experimental models.

Caption: this compound inhibits key kinases in the MAPK and NF-κB pathways.

This guide consolidates current knowledge on the solubility and molecular activity of this compound to support ongoing research efforts. Accurate solubility data and a mechanistic understanding are fundamental to harnessing the therapeutic potential of this promising natural compound.

References

A Historical Overview of Epicatechin Research Milestones: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicatechin, a flavanol found in various foods like cocoa, green tea, and certain fruits, has emerged as a molecule of significant interest in the scientific community.[1][2] Initially recognized for its antioxidant properties, the body of research on this compound has expanded dramatically over the decades, revealing its multifaceted roles in human health. This technical guide provides a comprehensive historical overview of the key research milestones that have shaped our understanding of this compound, from its early discovery and isolation to its well-established effects on cardiovascular health, muscle growth and regeneration, and neuroprotection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

I. Early Discovery and Analytical Milestones

The journey of this compound research began with its identification as a constituent of various plant extracts. Early methods focused on its isolation and quantification, laying the groundwork for future pharmacological studies.

Isolation and Characterization

The initial isolation of this compound was a crucial first step. Early methods relied on classical phytochemical techniques.

Experimental Protocol: Early Isolation of (-)-Epicatechin from Plant Material (General Method)

-

Extraction: Dried and powdered plant material (e.g., cocoa beans, tea leaves) was subjected to solvent extraction. A common method involved maceration or Soxhlet extraction with solvents of increasing polarity, starting with nonpolar solvents like hexane to remove lipids, followed by more polar solvents like acetone or methanol to extract the flavanols.[3][4][5]

-

Fractionation: The crude extract was then partitioned between immiscible solvents, such as water and ethyl acetate, to separate compounds based on their polarity. This compound, being moderately polar, would typically partition into the ethyl acetate phase.

-

Chromatography: The enriched fraction was further purified using column chromatography. Early techniques employed silica gel or polyamide as the stationary phase, with a gradient of solvents to elute the compounds.

-

Crystallization: The purified this compound fraction was concentrated, and crystallization was induced to obtain pure this compound.

-

Identification: The identity and purity of the isolated this compound were confirmed using techniques such as melting point determination, optical rotation, and later, spectroscopic methods like UV-Vis and Infrared (IR) spectroscopy.

Quantification Techniques

The development of accurate and sensitive analytical methods was paramount to advancing this compound research.

Table 1: Evolution of Analytical Techniques for this compound Quantification

| Decade | Predominant Technique | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key References |

| 1970s-1980s | Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. Quantification was often semi-quantitative based on spot size and intensity. | Generally in the microgram (µg) range. | |

| 1990s | High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection | Separation on a reversed-phase column with a mobile phase gradient. Detection based on the absorbance of UV light at a specific wavelength (typically ~280 nm). | LOD: ~0.1 µg/mL, LOQ: ~0.3 µg/mL | |

| 2000s-Present | HPLC with Diode Array Detection (DAD) and Fluorescence Detection (FLD) | HPLC-DAD allows for the acquisition of the entire UV-Vis spectrum, enhancing peak purity assessment. HPLC-FLD offers higher sensitivity and selectivity for fluorescent compounds like this compound. | FLD LOD: can be in the nanogram (ng)/mL range. | |

| 2010s-Present | Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing high sensitivity and structural information. | Can achieve picogram (pg)/mL detection limits. |

Experimental Protocol: Quantification of this compound in Cocoa Beans using HPLC-UV (A Representative Method)

-

Sample Preparation:

-

Defatting: Cocoa beans are ground and defatted using a nonpolar solvent like hexane.

-

Extraction: The defatted powder is extracted with an aqueous organic solvent (e.g., 80% acetone or 70% ethanol) using sonication or shaking.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate of around 1.0 mL/min is standard.

-

Detection: UV detection is performed at approximately 280 nm.

-

-

Quantification:

-

A calibration curve is generated using certified this compound standards of known concentrations.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

II. Cardiovascular Health: The Endothelial Connection

Some of the most significant early research on this compound focused on its beneficial effects on the cardiovascular system.

The Role of Nitric Oxide (NO) and Endothelial Function

A pivotal milestone was the discovery that this compound could enhance endothelial function by increasing the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature.

Table 2: Key Human Studies on this compound and Cardiovascular Health

| Study (Year) | Dosage | Duration | Key Findings | Reference |

| Schroeter et al. (2006) | 1-2 mg/kg body weight | Acute | Increased flow-mediated dilation (FMD) and circulating nitric oxide species. | |

| Dower et al. (2015) | 100 mg/day | 4 weeks | Did not significantly alter blood pressure in prehypertensive adults. | |

| Alañón et al. (2019) | 0.5-1.0 mg/kg body weight | Acute | Dose-dependent increase in FMD. | |

| Dicks et al. (2022) | 100 mg/day | 12 weeks | No significant effect on blood pressure in healthy overweight/obese adults. |

Experimental Protocol: Assessment of Flow-Mediated Dilation (FMD) in Humans

-

Subject Preparation: Subjects are required to fast overnight and abstain from caffeine, alcohol, and smoking for at least 12 hours prior to the measurement.

-

Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

-

Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored for several minutes.

-

FMD Calculation: FMD is calculated as the percentage change in the peak arterial diameter from the baseline diameter.

Signaling Pathway: this compound and eNOS Activation

This compound stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium, through a complex signaling cascade.

References

- 1. ahajournals.org [ahajournals.org]

- 2. (−)-Epicatechin-induced calcium independent eNOS activation: roles of HSP90 and AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Epicatechin-induced calcium independent eNOS activation: roles of HSP90 and AKT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Prowess of Epicatechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicatechin, a prominent flavan-3-ol found in various foods such as cocoa, green tea, and berries, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth review of the antioxidant mechanisms of this compound, encompassing both direct free radical scavenging and indirect modulation of cellular antioxidant defense pathways. We present a compilation of quantitative data from various antioxidant capacity assays, detail the experimental protocols for these assays, and illustrate the key signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of flavonoids and their therapeutic potential.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound has emerged as a promising natural antioxidant, exhibiting a multi-faceted approach to combating oxidative stress.[1]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct and indirect antioxidant activity.

Direct Antioxidant Activity

This compound's chemical structure, rich in phenolic hydroxyl groups, allows it to directly scavenge a wide range of free radicals, including superoxide anion, hydroxyl radical, and the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. By donating a hydrogen atom or an electron, this compound neutralizes these reactive species, terminating damaging chain reactions.

Indirect Antioxidant Activity

Beyond direct scavenging, this compound modulates endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes.

Quantitative Antioxidant Capacity of this compound

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

| Assay | Compound | IC50 (µg/mL) | Source |

| DPPH | (-)-Epicatechin | ~1.5 | [4] |

| Assay | Compound | Relative Activity | Source |

| ORAC | This compound | Seven-fold higher than EGCG | |

| DPPH | Epigallocatechin gallate (EGCG) | Significantly stronger than this compound |

General Order of Antioxidant Activity of Standard Catechins: EGCg ≥ GCg ≥ ECg > EGC ≥ GC ≥ EC ≥ C

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are often expressed as Trolox equivalents. The relative activities are based on direct comparisons within the cited studies.

Experimental Protocols for Key Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with varying concentrations of the this compound sample. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Methodology:

-

ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: A small volume of the this compound sample is added to a specific volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

-

Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a solution of the peroxyl radical generator (AAPH). A standard antioxidant, such as Trolox, is used to create a standard curve.

-

Reaction Mixture: In a black microplate, add the fluorescein solution, followed by the this compound sample or Trolox standard.

-

Incubation: The plate is incubated at 37°C for a short period.

-

Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent fluorescence decay.

-

Measurement: The fluorescence is monitored kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

-

Data Analysis: The area under the curve (AUC) is calculated for the blank, standards, and samples. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.

Signaling Pathways Modulated by this compound

Nrf2-ARE Signaling Pathway

This compound is a known activator of the Nrf2-ARE (Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1 through the activation of upstream kinases such as PI3K/AKT and ERK. Once liberated, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Workflow Diagrams

The following diagrams illustrate the generalized workflows for the key antioxidant assays described in this guide.

Caption: Generalized workflow for the DPPH radical scavenging assay.

Caption: Generalized workflow for the ABTS radical cation decolorization assay.

Caption: Generalized workflow for the ORAC assay.

Conclusion and Future Directions

This compound demonstrates significant antioxidant potential through both direct and indirect mechanisms. Its ability to scavenge free radicals and, perhaps more importantly, to upregulate the body's own antioxidant defenses through pathways like Nrf2, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative stress. Future research should focus on well-designed clinical trials to establish the in vivo efficacy and bioavailability of this compound, as well as to elucidate the full spectrum of its molecular targets. The development of novel delivery systems to enhance its absorption and stability will also be crucial for translating its promising in vitro antioxidant activity into tangible therapeutic benefits.

References

- 1. Integrated evaluation the antioxidant activity of this compound from cell dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound‐mediated modulation of the Nrf2/HO‐1 pathway alleviates senile cerebral ischemic/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Safety and Toxicology Profile of Epicatechin: An In-Depth Technical Guide

Executive Summary

Epicatechin, a flavonoid abundant in cocoa, green tea, and various fruits, has garnered significant scientific interest for its potential therapeutic applications. As research progresses towards in vivo studies and potential clinical use, a thorough understanding of its safety and toxicology profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo safety and toxicology of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals.

Overall, this compound is well-tolerated in humans at daily doses up to 200 mg. Non-clinical studies in animal models have established a high tolerance for this compound, with no evidence of significant toxicity in repeated-dose studies. While some in vitro studies have indicated potential for high concentrations of catechins to interact with drug-metabolizing enzymes, the in vivo relevance of this at typical human consumption levels remains to be fully elucidated. This guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to provide a robust resource for the safe and effective investigation of this compound in in vivo settings.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. Key parameters from these studies include the LD50 (the dose that is lethal to 50% of the test population) and the TDLO (the lowest dose that produces a toxic effect).

| Parameter | Species | Route of Administration | Dose | Source |

| Intraperitoneal LD50 | Mouse | Intraperitoneal | 1 g/kg | |

| Oral TDLO | Rat | Oral | 2.4094 mg/kg |

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)

A typical acute oral toxicity study following OECD guideline 423 involves the administration of the test substance to a group of rodents (usually rats or mice) at one of a series of fixed dose levels. The animals are observed for a defined period, typically 14 days, for signs of toxicity and mortality.

Caption: Acute Oral Toxicity Study Workflow.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are essential for evaluating the effects of sub-chronic or chronic exposure to a substance. These studies help to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

While no dedicated repeated-dose toxicity studies on pure this compound were identified in the public domain, studies on catechin mixtures and green tea extracts provide valuable insights.

| Substance | Species | Duration | Dose Levels | Key Findings | NOAEL | Source |

| Catechin Mixture | Wistar Hannover GALAS Rats | Chronic | 0, 0.02, 0.3, 1, or 3% in diet | No signs of hepatotoxicity; slight depression of body weight at the highest dose attributed to reduced caloric intake. No carcinogenic potential observed. | 3% in diet (equivalent to 1922.9 mg/kg/day for males and 2525.7 mg/kg/day for females) | |

| Green Tea Extract | Rats | 6 months | Not specified | The NOAEL for daily dosing corresponded to 85 mg/kg of this compound. | 85 mg/kg/day (this compound equivalent) |

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (General Guideline - OECD 408)

This study involves the daily oral administration of the test substance to rodents for 90 days. Key parameters evaluated include:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.

-

Organ Weights: Key organs are weighed at necropsy.

-

Histopathology: Microscopic examination of a comprehensive set of tissues.

Caption: 90-Day Repeated-Dose Oral Toxicity Study Workflow.

Genotoxicity and Carcinogenicity

A standard battery of genotoxicity tests is used to assess the potential of a substance to cause DNA damage. Carcinogenicity studies evaluate the potential for a substance to cause cancer over the lifetime of an animal.

Current evidence suggests that this compound is not genotoxic and may possess anti-carcinogenic properties. In a chronic study with a catechin mixture, no carcinogenic potential was observed in rats.

| Assay Type | Test System | Results for this compound/Related Compounds | Source |

| In Vitro | |||

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | No specific data for pure this compound found. Green tea catechins have shown anti-mutagenic properties. | |

| In Vivo | |||

| Chromosomal Damage | Rodent bone marrow | This compound attenuated etoposide-induced oxidative DNA damage. | |

| Carcinogenicity | Wistar Hannover GALAS Rats | A catechin mixture showed no carcinogenic potential. |

Experimental Protocol: In Vivo Micronucleus Assay (General Guideline - OECD 474)

The in vivo micronucleus assay is a key test for detecting chromosomal damage. The test substance is administered to rodents, and bone marrow or peripheral blood is collected to assess the frequency of micronucleated erythrocytes.

Caption: Standard Genotoxicity Testing Workflow.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity (DART) studies investigate the potential for a substance to interfere with reproduction and normal development.

A study in C57BL/6J mice fed a diet containing 1% or 2% of a mix of this compound and catechin before and during pregnancy and lactation showed no marked developmental effects. The number of resorptions, implantations, litter size, postnatal survival, body weight, and skeletal development were similar to the control group. However, some alterations in maternal and offspring liver mineral concentrations were noted.

| Substance | Species | Study Type | Dose Levels | Key Findings | Source |

| This compound and Catechin Mix | C57BL/6J Mice | DART | 1% and 2% in diet | No marked developmental effects; alterations in liver mineral concentrations observed. |

Experimental Protocol: Developmental and Reproductive Toxicity (DART) Study (General Principles)

DART studies are typically conducted in segments:

-

Segment I (Fertility and Early Embryonic Development): Examines the effects on male and female reproductive function.

-

Segment II (Embryo-Fetal Development): Assesses the potential for teratogenicity (birth defects).

-

Segment III (Pre- and Postnatal Development): Evaluates the effects on late fetal development, labor and delivery, and offspring survival and growth.

Human Safety and Tolerability

Clinical trials in humans provide the most direct evidence of the safety and tolerability of a substance. Numerous studies have evaluated the safety of this compound in human subjects.

| Study Population | Dose | Duration | Key Findings | Source |

| Healthy Volunteers | 50, 100, or 200 mg (single dose) | 1 day | Well-tolerated with no observed adverse effects. | |

| Healthy Volunteers | 50 mg daily or twice daily | 5 days | Well-tolerated with no observed adverse effects. | |

| Healthy and Pre-diabetic Subjects | 10, 30, or 100 mg (single dose) | 1 day | Well-tolerated with no adverse effects reported. | |

| Pre-diabetic Subjects | 30 mg/day | 7 days | Tendencies for reductions in some inflammatory markers. | |

| Friedreich's Ataxia Patients | 75-150 mg/day | 24 weeks | Well-tolerated with no serious adverse events. | |

| Becker Muscular Dystrophy Patients | 100 mg/day | 8 weeks | Adverse events were mild to moderate and consistent with a benign side-effect profile. One case of intermittent headache was considered possibly related to this compound. |

Commonly reported mild side effects in some individuals include gastrointestinal issues (stomach pain, nausea, diarrhea), headaches, and dizziness. Allergic reactions are rare.

Potential for Drug Interactions

The potential for a substance to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its safety profile.

In vitro studies using human liver microsomes have shown that non-gallated catechins, including this compound, do not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2D6, and 3A4). However, gallated catechins, such as epigallocatechin gallate (EGCG), have demonstrated inhibitory effects on CYP1A2, CYP2C9, and CYP3A4. This suggests that the consumption of high amounts of green tea extracts rich in gallated catechins could potentially lead to drug interactions.

Signaling Pathways in this compound Safety

The biological effects of this compound, both therapeutic and potentially toxic at high doses, are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for a complete toxicological assessment.

Antioxidant Response Pathway (Nrf2/ARE)

This compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.

Caption: this compound-mediated activation of the Nrf2 pathway.

At high, non-physiological concentrations, the pro-oxidant activities of some polyphenols could potentially overwhelm the cellular antioxidant capacity, leading to oxidative stress. However, in vivo evidence for such an effect with this compound at typical exposure levels is lacking.

Conclusion

The available in vivo toxicological data from both non-clinical and clinical studies indicate that this compound has a favorable safety profile. It is well-tolerated in humans at doses commonly used in clinical investigations. The lack of significant findings in repeated-dose animal studies, along with no evidence of genotoxicity or carcinogenicity, further supports its safety. While high doses of mixed catechins have been associated with hepatotoxicity, this appears to be primarily driven by other catechins like EGCG. As with any bioactive compound, further research into the long-term effects of high-dose this compound supplementation is warranted. This guide provides a solid foundation for the design of future in vivo studies, ensuring that the therapeutic potential of this compound can be explored in a safe and scientifically rigorous manner.

The Health Benefits of Epicatechin: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Epicatechin, a naturally occurring flavanol found in foods such as cocoa, green tea, apples, and berries, has garnered significant scientific attention for its potential therapeutic applications.[1] This technical guide provides a comprehensive literature review of the health benefits of this compound, with a focus on its molecular mechanisms and supporting quantitative data from preclinical and clinical studies. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's biological activities.

Cardiovascular Health

This compound has been extensively studied for its positive effects on cardiovascular health, primarily attributed to its ability to enhance nitric oxide (NO) bioavailability and improve endothelial function.[2][3]

Endothelial Function and Blood Flow

A key indicator of endothelial function is flow-mediated dilation (FMD), and numerous studies have demonstrated that this compound supplementation can significantly improve this parameter. An acute intake of 1-2 mg of this compound per kg of body weight has been shown to increase FMD in healthy men.[4] Another study reported that daily consumption of cocoa flavanols containing over 50 mg of this compound led to improved cognitive and vascular function.[5]

Table 1: Effects of this compound on Cardiovascular Parameters

| Study Reference | Population/Model | This compound Dosage and Duration | Key Quantitative Outcomes | Statistical Significance |

| Schroeter et al. | Healthy men (n=6) | 1-2 mg/kg BW (acute) | Increased FMD and peripheral arterial tonometry (PAT) index at 1 and 2 hours | p < 0.05 |

| Desideri et al. | Elderly adults with Mild Cognitive Impairment (n=90) | 95 mg and 185 mg (in 520 mg and 994 mg cocoa flavanols, respectively) for 8 weeks | Faster completion times on Trail Making Test A and B | Not specified |

| Dower et al. | Healthy men (age 62 ± 9 y) | 100 mg (acute) | No significant effect on FMD | p ≥ 0.05 |

| Alañón et al. | Healthy adults | 0.5 and 1.0 mg/kg BW (acute) | Dose-dependent increase in FMD | p ≥ 0.05 |

Signaling Pathways in Endothelial Cells

This compound's effects on endothelial function are mediated through the activation of specific signaling pathways. A primary mechanism is the activation of endothelial nitric oxide synthase (eNOS) via the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. Treatment of human coronary artery endothelial cells with this compound leads to the phosphorylation of eNOS at serine residues 633 and 1177, and dephosphorylation at threonine 495, resulting in increased NO production.

Experimental Protocol: Western Blot Analysis of eNOS Activation

-

Cell Culture: Human coronary artery endothelial cells (HCAECs) are cultured in appropriate growth medium.

-

Treatment: Cells are treated with (-)-epicatechin (e.g., 1 µmol/L) for a specified time (e.g., 10 minutes).

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser-1177, Ser-633, Thr-495), total Akt, and phospho-Akt.

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry is used to quantify the relative phosphorylation levels of the target proteins.

References

- 1. (−)-EPICATECHIN IS ASSOCIATED WITH INCREASED ANGIOGENIC AND MITOCHONDRIAL SIGNALING IN THE HINDLIMB OF RATS SELECTIVELY BRED FOR INNATE LOW RUNNING CAPACITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioinformatics Analysis and Experimental Validation of Epigallocatechin-3-gallate Against Iopromide-induced Injury in HEK-293 Cells via Anti-oxidative and Anti-inflammation Pathways | In Vivo [iv.iiarjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of an (–)-Epicatechin Intake on Cardiometabolic Parameters—A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Impact of this compound on Human Cognition: The Role of Cerebral Blood Flow | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Epicatechin Extraction from Cocoa Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction